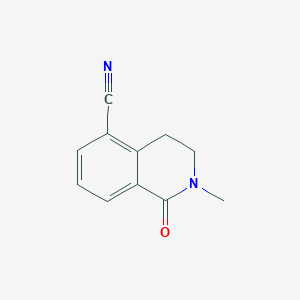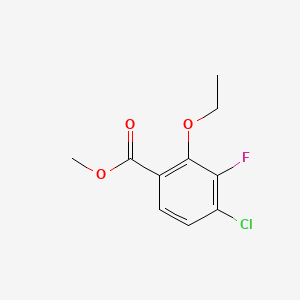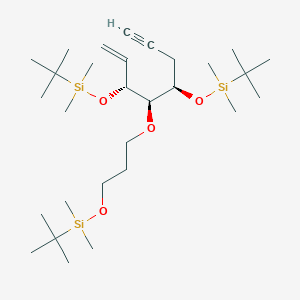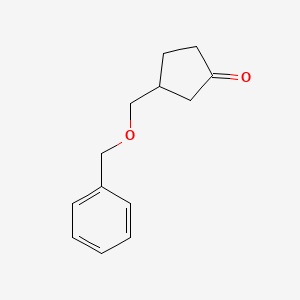
3-((Benzyloxy)methyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Benzyloxy)methyl)cyclopentan-1-one is an organic compound with the molecular formula C12H14O2. It is a cyclopentanone derivative where a benzyloxy group is attached to the third carbon of the cyclopentanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)cyclopentan-1-one typically involves multiple steps, including etherification, halogenation, elimination, ring closure, and dechloridation. One common method starts with halogenated methyl benzene as a precursor . The reaction conditions often involve the use of solvents like carbon tetrachloride, chloroform, or dichloromethane, and reagents such as silver oxide and elemental bromine .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-((Benzyloxy)methyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
3-((Benzyloxy)methyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((Benzyloxy)methyl)cyclopentan-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclopentanone ring can undergo conformational changes, affecting the overall reactivity and biological activity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzyloxy)cyclopentan-1-one
- 3-(Benzyloxy)cyclobutan-1-one
Uniqueness
3-((Benzyloxy)methyl)cyclopentan-1-one is unique due to the presence of the benzyloxy group attached to the cyclopentanone ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-(phenylmethoxymethyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H16O2/c14-13-7-6-12(8-13)10-15-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clave InChI |
VIGXEUUVXTZVRE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC1COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine](/img/structure/B14033722.png)
![2-(2-Ethyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033710.png)
![6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B14033715.png)
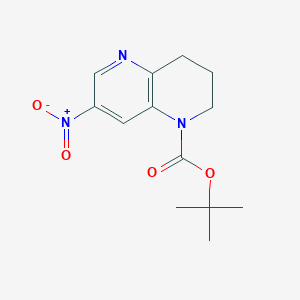
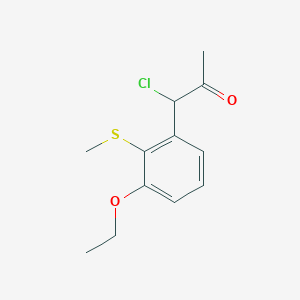
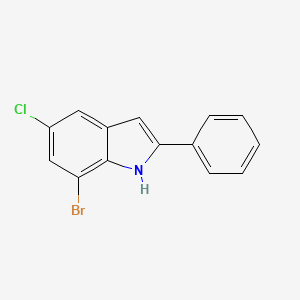
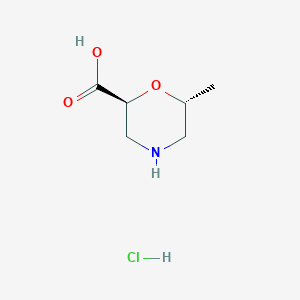
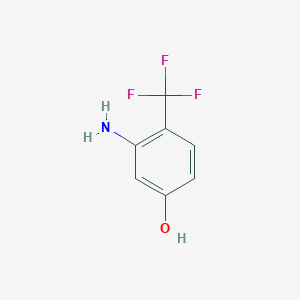

![(3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14033740.png)
![2-(4'-Bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14033745.png)
